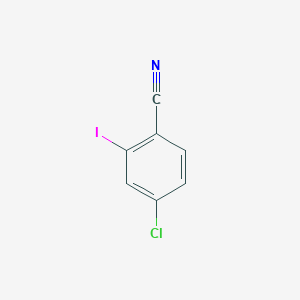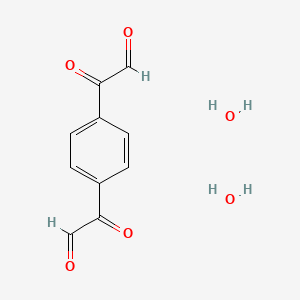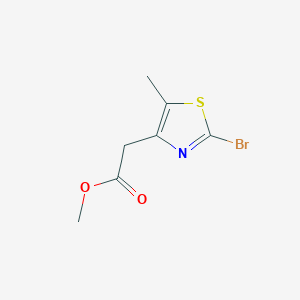
Ethyl 2-bromo-5-methylthiazole-4-carboxylate
説明
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 . It is also known as 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-5-methylthiazole-4-carboxylate consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms on the thiazole ring is substituted with a bromine atom, another carbon atom is substituted with a methyl group, and the remaining carbon atom is connected to a carboxylate group that is esterified with an ethyl group .Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a solid at 20 degrees Celsius . It has a melting point range of 66.0 to 70.0 degrees Celsius . The compound is slightly soluble in methanol .科学的研究の応用
Synthesis and Chemical Properties
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound with a wide range of applications in chemical synthesis. For instance, Desai, Bhatt, and Joshi (2019) demonstrated synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related derivative, which is used in antimicrobial studies. They synthesized various derivatives using readily available materials and confirmed their structures through techniques like IR, 1H NMR, 13C NMR, and mass spectral techniques. These derivatives were studied for antimicrobial activities against various strains of bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of thiazole derivatives are a significant area of research. Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives and evaluated them for antimicrobial and antimalarial activities. This study highlights the potential of thiazole derivatives in treating infectious diseases (Vekariya et al., 2017).
Fluorescent Probe Development
Ethyl 2-bromo-5-methylthiazole-4-carboxylate and its derivatives have applications in the development of fluorescent probes for biothiol detection. For example, Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe using a thiazole derivative for the detection of biothiols in living cells. This showcases the role of thiazole derivatives in analytical chemistry and diagnostics (Wang et al., 2017).
Pharmaceutical Synthesis
In pharmaceutical synthesis, thiazole derivatives serve as intermediates. For instance, Shaojie (2010) optimized the synthetic method of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate for the synthesis of febuxostat, a drug used in the treatment of gout. This research highlights the role of thiazole derivatives in the synthesis of clinically significant drugs (Shaojie, 2010).
Photochemical Applications
Thiazole derivatives also find applications in photochemistry. Amati et al. (2010) investigated the photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates. These compounds are used as sensitizers in photo-oxidation processes, demonstrating the versatility of thiazole derivatives in photochemical applications (Amati et al., 2010).
Safety And Hazards
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is classified as a skin irritant (H315), a skin sensitizer (H317), and can cause serious eye irritation (H318) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .
特性
IUPAC Name |
ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMXMPLPPRBBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-methylthiazole-4-carboxylate | |
CAS RN |
56355-62-5 | |
| Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



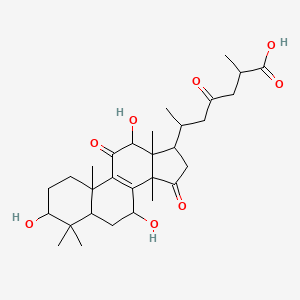




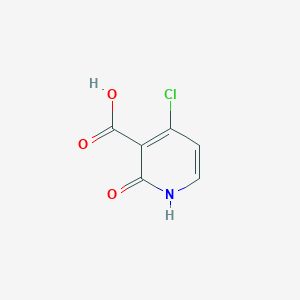
![2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene](/img/structure/B1592075.png)
![N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine](/img/structure/B1592076.png)

![3-Methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1592080.png)


